molecular formula C8H11FN2 B13587266 3-(4-Fluoropyridin-2-YL)propan-1-amine

3-(4-Fluoropyridin-2-YL)propan-1-amine

Cat. No.: B13587266
M. Wt: 154.18 g/mol
InChI Key: ACNZOHMFGPABNH-UHFFFAOYSA-N
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Description

3-(4-Fluoropyridin-2-yl)propan-1-amine is a fluorinated alkylamine derivative featuring a pyridine ring substituted with a fluorine atom at the 4-position and a propan-1-amine chain at the 2-position. The fluorine atom introduces electron-withdrawing effects, modulating the pyridine ring's electronic properties and influencing intermolecular interactions.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

3-(4-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11FN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

ACNZOHMFGPABNH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor®, a fluorinating agent, which allows for the selective fluorination of pyridine derivatives . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoropyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-Fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) 3-(4-Methoxypyridin-2-yl)propan-1-amine
  • Structural Difference : Methoxy (-OCH₃) replaces fluorine at the 4-position.
  • Impact : The methoxy group is electron-donating, increasing the pyridine ring's electron density compared to the fluorine-substituted analog. This may enhance nucleophilicity and alter binding to biological targets.
  • Applications : Methoxy groups are common in drug design to improve solubility or metabolic stability .
(b) 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS: 1289076-09-0)
  • Structural Difference : Bromine replaces fluorine, and an ether (-O-) linker connects the propan-1-amine to the pyridine.
  • Impact: Bromine's larger size and polarizability increase molecular weight (MW = 275.13 g/mol) and may enhance halogen bonding in receptor interactions.
(c) 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
  • Structural Difference: A bicyclic naphthyridine system replaces the monocyclic pyridine.
  • The amine side chain remains critical for target engagement .

Modifications Beyond the Pyridine Ring

(a) 3-(3-(Trifluoromethyl)phenyl)propan-1-amine
  • Structural Difference : A trifluoromethyl (-CF₃)-substituted phenyl ring replaces the pyridine.
  • Impact: The -CF₃ group enhances lipophilicity and metabolic stability, making this compound a key intermediate in synthesizing cinacalcet, a calcimimetic agent. Fluorine atoms in -CF₃ contribute to improved pharmacokinetics compared to non-fluorinated analogs .
(b) N-(2-(1H-Imidazol-1-yl)pyrimidin-4-ylmethyl)-3-(3-fluorophenyl)propan-1-amine
  • Structural Difference : Incorporates a pyrimidine-imidazole hybrid system and a fluorophenyl group.
  • Impact : The pyrimidine-imidazole moiety enables interactions with kinase or G-protein-coupled receptors, while the fluorophenyl group balances hydrophobicity and electronic effects. This compound demonstrates the versatility of propan-1-amine derivatives in targeting diverse biological pathways .

Functional Group Additions

(a) 3-(1H-Imidazol-1-yl)propan-1-amine
  • Structural Difference : An imidazole ring is directly attached to the propan-1-amine.
  • Impact : Imidazole introduces pH-dependent solubility and metal-coordination capabilities, useful in catalysis or metalloenzyme inhibition. Complexation with β-cyclodextrin (β-CD) can enhance bioavailability .
(b) LLY-507 (3-(pyrrolidin-1-yl)propan-1-amine derivative)
  • Structural Difference : A pyrrolidine ring is appended to the propan-1-amine.
  • Impact : The pyrrolidine group increases basicity and conformational flexibility, critical for inhibiting SMYD2, a lysine methyltransferase involved in cancer progression .

Research Findings and Trends

  • Electronic Effects : Fluorine's electron-withdrawing nature in 3-(4-fluoropyridin-2-yl)propan-1-amine reduces pyridine ring basicity compared to methoxy or alkyl-substituted analogs, influencing receptor binding and metabolic stability .
  • Biological Activity : Propan-1-amine derivatives with heterocyclic systems (e.g., naphthyridine, imidazole) show enhanced target specificity in drug discovery, as seen in alphaVbeta3 antagonists and SMYD2 inhibitors .
  • Synthetic Utility : Ether or halogenated variants (e.g., bromine-substituted) are valuable in cross-coupling reactions, enabling modular synthesis of complex molecules .

Biological Activity

3-(4-Fluoropyridin-2-YL)propan-1-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, characterized by its molecular formula C8H11FN2C_8H_{11}FN_2 and a molecular weight of approximately 154.18 g/mol, features a pyridine ring with a fluorine atom at the 4-position, which enhances its lipophilicity and stability. This article delves into the biological activities associated with this compound, highlighting its potential applications in drug discovery and development.

The unique properties of this compound arise from the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The synthesis of this compound can be achieved through several methods, including industrial-scale fluorination processes that utilize continuous flow reactors for efficiency and safety.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a ligand in various biological assays. Its mechanism of action typically involves enhancing binding affinities to specific receptors or enzymes, which can modulate their activity and lead to altered biological responses. This property positions it as a candidate for therapeutic applications, especially in the realm of fluorinated pharmaceuticals .

The fluorine substitution in this compound may enhance its binding affinity to various biological targets, including enzymes and receptors. Studies have shown that similar fluorinated compounds exhibit increased potency in biological assays due to their ability to block metabolic pathways or alter enzymatic activity .

Case Studies and Research Findings

Several studies have explored the interactions of this compound with different biological targets:

  • Anti-mycobacterial Activity : Research involving structure–activity relationships revealed that compounds with similar structural features demonstrated significant anti-mycobacterial activities. For instance, analogs of this compound were tested for their minimum inhibitory concentrations (MICs), showing promising results in vitro .
  • Ligand Binding Studies : The compound's role as a ligand was examined in various assays, where it demonstrated enhanced binding capabilities compared to non-fluorinated counterparts. This suggests that the incorporation of fluorine may improve pharmacokinetic properties such as absorption and distribution within biological systems .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural Features
2-(3-Fluoropyridin-2-YL)propan-2-aminePyridine ring with a fluorine substituent at 3-position
3-(4-Fluoropyridin-2-YL)propan-2-amineSimilar structure but different substitution pattern
2-(4-Fluoropyridin-3-YL)propan-1-amineFluorinated pyridine with different positioning

The position of the fluorine atom on the pyridine ring significantly influences both the chemical reactivity and biological activity of these compounds. The enhanced stability and lipophilicity due to the fluorine atom make it particularly valuable for pharmaceutical applications.

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